Cas no 856293-25-9 (2,2,4,4,4-pentafluorobutanoic acid)
2,2,4,4,4-pentafluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2,2,4,4,4-pentafluoro-
- 2,2,4,4,4-pentafluorobutanoic acid
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- MDL: MFCD20645622
- Inchi: 1S/C4H3F5O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11)
- InChI Key: NFPKGOYZJQGPFY-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(F)(F)CC(F)(F)F
Experimental Properties
- Density: 1.528±0.06 g/cm3(Predicted)
- Boiling Point: 133.0±35.0 °C(Predicted)
- pka: 0.94±0.10(Predicted)
2,2,4,4,4-pentafluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932999-0.05g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-0.1g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-0.25g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-0.5g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-1.0g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1932999-2.5g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-5.0g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 5g |
$3894.0 | 2023-05-31 | ||
| Enamine | EN300-1932999-10.0g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 10g |
$5774.0 | 2023-05-31 | ||
| Enamine | EN300-1932999-1g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1932999-5g |
2,2,4,4,4-pentafluorobutanoic acid |
856293-25-9 | 5g |
$3894.0 | 2023-09-17 |
2,2,4,4,4-pentafluorobutanoic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2,2,4,4,4-pentafluorobutanoic acid
Recent Advances in the Application of 2,2,4,4,4-Pentafluorobutanoic Acid (856293-25-9) in Chemical Biology and Pharmaceutical Research
The chemical compound 2,2,4,4,4-pentafluorobutanoic acid (CAS: 856293-25-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile applications. This fluorinated carboxylic acid is characterized by its strong electron-withdrawing properties, which make it a valuable building block in the synthesis of bioactive molecules and pharmaceutical intermediates. Recent studies have explored its role in enhancing drug solubility, improving metabolic stability, and facilitating targeted drug delivery systems.
One of the most notable applications of 2,2,4,4,4-pentafluorobutanoic acid is its use as a key intermediate in the synthesis of fluorinated pharmaceuticals. Fluorination is a common strategy in drug design to modulate pharmacokinetic properties, and the incorporation of this compound has been shown to significantly improve the bioavailability and half-life of several drug candidates. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel protease inhibitors, where the fluorinated moiety contributed to enhanced binding affinity and selectivity.
In addition to its pharmaceutical applications, 2,2,4,4,4-pentafluorobutanoic acid has also been investigated for its potential in chemical biology. Researchers have utilized its reactive carboxyl group for the site-specific modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms. A recent preprint on bioRxiv highlighted its use in the development of fluorogenic probes for real-time imaging of enzymatic activity in live cells, showcasing its versatility as a biochemical tool.
Another emerging area of research involves the application of 2,2,4,4,4-pentafluorobutanoic acid in materials science, particularly in the design of fluorinated polymers and coatings. Its ability to impart hydrophobicity and chemical resistance has made it a candidate for biomedical coatings and drug-eluting stents. A 2024 study in Advanced Materials reported the synthesis of a novel fluoropolymer using this compound, which exhibited exceptional biocompatibility and controlled release properties for cardiovascular applications.
Despite its promising applications, challenges remain in the large-scale production and purification of 2,2,4,4,4-pentafluorobutanoic acid. Recent advancements in synthetic methodologies, such as continuous flow chemistry and catalytic fluorination, have addressed some of these issues, as evidenced by a 2023 publication in Organic Process Research & Development. These innovations are expected to further expand its utility in industrial and academic settings.
In conclusion, 2,2,4,4,4-pentafluorobutanoic acid (856293-25-9) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its unique properties and broad applicability make it a compound of significant interest for future studies. Ongoing research is likely to uncover additional roles for this molecule, particularly in the development of next-generation therapeutics and biomaterials.
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